Aminogenistein
Overview
Description
2-(4-aminophenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.
Scientific Research Applications
Fluorescent Amino Acids in Chemical Biology : Fluorescent amino acids, including derivatives like Aminogenistein, play a crucial role in non-invasive studies within cells and organisms. They are used for labeling peptides and proteins for diverse applications (Cheng et al., 2020).
Sophoricoside Derivatives for Health Benefits : Aminomethylation of sophoricoside, related to Genistein, is an efficient method for synthesizing derivatives with potential health benefits (Bondarenko et al., 2012).
Stimulation of Protein Synthesis in Osteoblastic Cells : Genistein derivatives, like this compound, can stimulate protein synthesis in osteoblastic cells, suggesting potential applications in bone formation (Yamaguchi & Sugimoto, 2000).
Cancer Research and Therapeutics : Genistein has shown potential in cancer research for inducing apoptosis, cell cycle arrest, and anti-inflammatory effects, which can inform therapeutic strategies where this compound might be relevant (Tuli et al., 2019).
Non-Alcoholic Steatohepatitis (NASH) Treatment : Genistein administration has been found to improve liver function in NASH, indicating potential applications of this compound in preventing liver damage (Ji et al., 2011).
Genetic Information in Livestock Feeding : Research shows that genetic information, such as the amino acid sequence of genes, can enhance livestock feeding value, which might include the use of this compound (Lambert et al., 2006; 2008).
Insulin Resistance and Inflammatory State Improvement : Genistein supplementation can reduce insulin resistance and inflammation, suggesting that this compound could be explored for similar benefits (Amanat et al., 2017).
Reproductive Health Research : Genistein has effects on gonadotrophin-releasing hormone neurons, indicating potential research applications of this compound in reproductive health (Bhattarai et al., 2013).
Cardiovascular Disease Research : Studies on intracellular calcium and tyrosine phosphorylation in relation to cardiovascular diseases may benefit from the incorporation of this compound (Xie et al., 1998).
Mechanism of Action
Target of Action
Aminogenistein primarily targets the protein-tyrosine kinase activity of p56lck . The p56lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell development and activation .
Mode of Action
This compound interacts with its target, p56lck, by inhibiting its protein-tyrosine kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to various downstream effects .
Biochemical Pathways
Given its inhibition of p56lck, it’s likely that it impacts the pathways associated with t-cell activation and development
Pharmacokinetics
Similar compounds like genistein have been shown to have low solubility . Co-amorphous systems incorporating amino acids have been synthesized to enhance the solubility of such compounds . This could potentially improve the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The inhibition of p56lck by this compound can lead to a disruption in T-cell development and activation . This could potentially have therapeutic implications in conditions where T-cell activity is implicated, such as autoimmune diseases or certain types of cancer .
Biochemical Analysis
Biochemical Properties
Aminogenistein interacts with various enzymes and proteins. It is known to inhibit the protein-tyrosine kinase activity of p56lck . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the growth of cancer cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the p56lck protein-tyrosine kinase . This interaction leads to the inhibition of the kinase activity, which can have downstream effects on gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound has a stable structure and does not easily degrade
Properties
IUPAC Name |
2-(4-aminophenyl)-6-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQRUOMICVULNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157310 | |
Record name | 4'-Amino-6-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132018-32-7 | |
Record name | 4'-Amino-6-hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Amino-6-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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